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Cat. No.: B8725285
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Executive Summary
1,7-Octadien-3-ol (

, MW 126.[1]19) represents a distinct class of unsaturated secondary alcohols often utilized as
intermediates in Ring-Closing Metathesis (RCM) to form cycloheptenols, or as fragments in the
total synthesis of polyketide natural products.[1]

Unlike its dimethylated terpene cousins (e.g., linalool derivatives), this specific isomer lacks

branching on the carbon skeleton, presenting a "clean" spectroscopic window into the behavior

of terminal versus allylic unsaturation.[1] This guide provides a rigorous, self-validating

framework for identifying this molecule, distinguishing it from isomers like 2,7-octadien-1-ol.[1]

Structural Logic & Synthesis Validation
Before interpreting spectra, one must understand the connectivity that dictates the signals. The

molecule is synthesized via the addition of vinylmagnesium bromide to 5-hexenal.[1] This

synthetic origin defines the two distinct alkene environments:[1]
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The Allylic System (C1-C3): A vinyl group directly attached to the chiral hydroxyl center.[1]

The Homoallylic Tether (C4-C6): A saturated methylene chain.[1]

The Distal Terminus (C7-C8): An isolated terminal alkene.[1]

Analytical Workflow
The following decision tree outlines the logical flow for confirming this structure.

Unknown Sample
(C8H14O)

IR Spectroscopy
(Functional Group Screen)

Step 1 Mass Spectrometry
(MW & Substructure)

Step 2: OH & C=C Confirmed 1H/13C NMR
(Connectivity Proof)

Step 3: MW 126 Confirmed Confirmed Structure
1,7-Octadien-3-ol

Step 4: Isomer Resolved

Click to download full resolution via product page

Figure 1: Analytical workflow prioritizing functional group identification before structural

connectivity.

Infrared Spectroscopy (IR) Interpretation[1][2][3]
The IR spectrum provides the first "fingerprint" of the molecule. The key is to differentiate the

hydrogen-bonded hydroxyl group from the strong olefinic signatures.[1]
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Frequency (

)
Intensity Assignment Mechanistic Insight

3350–3400 Broad, Strong O-H Stretch

Characteristic of H-

bonded alcohols.[1] In

dilute

, this sharpens to

~3600

(free OH).[1]

3075–3085 Medium =C-H Stretch

Specific to terminal

alkenes (

C-H).[1]

2930, 2860 Strong C-H Stretch

Asymmetric/symmetri

c stretching of the

methylene (

) backbone.

1640–1645 Medium C=C Stretch

The isolated and

allylic double bonds

overlap here.[1] Non-

conjugated alkenes

typically show weaker

absorbance than

conjugated ones.[1]

990, 910 Strong =C-H Bend

Diagnostic out-of-

plane bending for

monosubstituted

terminal vinyl groups (

).[1]

Diagnostic Check: If the peak at 1640
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is absent or very weak, suspect a symmetrical internal alkene (not applicable here) or ring
closure.[1] If the OH band is absent, the sample may have oxidized to the ketone (1,7-
octadien-3-one), which would show a strong Carbonyl band at ~1680

.[1]

Mass Spectrometry (MS) Fragmentation[1][4][5]
Electron Ionization (EI) MS for allylic alcohols is dominated by

-cleavage.[1] The molecular ion (

) is often weak due to rapid dehydration or fragmentation.[1]

Molecular Ion: m/z 126 (Low intensity)[1]

Primary Fragmentation Pathway ( -Cleavage)
The bond between the carbinol carbon (C3) and the alkyl chain (C4) is the weakest link due to

resonance stabilization of the resulting oxonium ion.[1]

Base Peak (m/z 57):

Mechanism:

-cleavage breaks the C3-C4 bond.[1]

Fragment:

(Resonance stabilized allylic cation).[1]

Logic: This confirms the "head" of the molecule is a vinyl group attached to the alcohol.[1]

Loss of Water (m/z 108):

Mechanism: 1,4-elimination or thermal dehydration in the source.[1]

Fragment:

(Octatriene species).[1]
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Logic: Standard behavior for alcohols; confirms the oxygen presence.[1]

Allylic Loss (m/z 70/71):

Fragmentation of the distal pentenyl chain.[1]

Molecular Ion (M+)
m/z 126

[M - H2O]+
m/z 108

- 18 Da

Alpha-Cleavage
(C3-C4 Bond Break)

Base Peak
[CH2=CH-CH=OH]+

m/z 57

Charge Retention

Neutral Radical
.CH2-CH2-CH2-CH=CH2

Neutral Loss (69 Da)

Click to download full resolution via product page

Figure 2: Dominant fragmentation pathway showing the origin of the base peak at m/z 57.[1]

Nuclear Magnetic Resonance (NMR)[1][6][7][8]
This is the definitive proof of structure. The molecule has a chiral center (C3), which makes the

protons on C4 diastereotopic (magnetically non-equivalent), though this splitting is often

obscured by chain flexibility.[1]

H NMR Data (400 MHz, )
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Position (ppm) Multiplicity Integration
Coupling (

Hz)

Assignment
Logic

C2-H 5.87 ddd 1H

Internal vinyl

proton of the

allylic system.

[1]

Deshielded

by OH

proximity.[1]

C7-H 5.81 ddt 1H

Terminal

alkene

internal

proton.[1]

Slightly more

shielded than

C2 due to

distance from

Oxygen.[1]

C1-H (trans) 5.24 dt 1H

Terminal vinyl

proton (trans

to C2).[1]

C1-H (cis) 5.12 dt 1H

Terminal vinyl

proton (cis to

C2).[1]

C8-H (trans) 5.01 dq 1H

Distal

terminal vinyl

proton.[1]

C8-H (cis) 4.95 dq 1H

Distal

terminal vinyl

proton.[1]

C3-H 4.10 q (approx) 1H Carbinol

proton. The

diagnostic
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signal.[1]

Shifts to ~5.2

if esterified.

[1]

C6-H 2.08 q (approx) 2H

Allylic

methylene.[1]

Coupled to

C7 alkene.[1]

OH 1.8 - 2.5 Broad s 1H -

Concentratio

n dependent.

[1]

C4, C5-H 1.4 - 1.6 Multiplet 4H -

Internal

methylene

chain.[1]

Note: The "dt" and "dq" multiplicities often appear as complex multiplets due to second-order

effects or overlapping signals.[1]

C NMR Data (100 MHz, )
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(ppm) Type Assignment

141.0 CH
C2 (Allylic alkene).[1]

Deshielded by oxygen.[1]

138.8 CH

C7 (Terminal alkene).[1]

Typical hydrocarbon alkene

shift.

114.8 C1 (Allylic terminus).[1]

114.5 C8 (Distal terminus).[1]

73.2 CH
C3 (Carbinol).[1] Diagnostic for

secondary alcohol.

36.5
C4 (Adjacent to chiral center).

[1]

33.6 C6 (Allylic methylene).[1]

24.8 C5 (Middle of chain).[1]

Experimental Protocol: Sample Preparation
To ensure high-fidelity spectra (E-E-A-T principle: Trustworthiness), follow this preparation

protocol.

Materials
Solvent: Chloroform-d (

) with 0.03% TMS (Tetramethylsilane) as internal standard.[1]

Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Concentration: ~10-15 mg of sample in 0.6 mL solvent.

Step-by-Step Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C598072&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C598072&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C598072&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C598072&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C598072&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C598072&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C598072&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C598072&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C598072&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C598072&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8725285?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Filtration: If the sample was synthesized via Grignard, magnesium salts may persist.[1] Filter

the neat oil through a small plug of basic alumina or Celite using

before evaporating solvent.[1]

Dissolution: Add 0.6 mL

to the sample vial, not the tube. Vortex gently.

Transfer: Use a glass Pasteur pipette.[1] Filter through a cotton plug directly into the NMR

tube if any turbidity is visible.[1]

Shimming: This molecule has complex splitting.[1] Ensure good shimming (linewidth < 0.5

Hz on TMS) to resolve the vinyl coupling constants.

Acquisition:

1H: 16 scans, 1s relaxation delay.

13C: 512 scans minimum (to see the quaternary carbons if present, though none here).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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